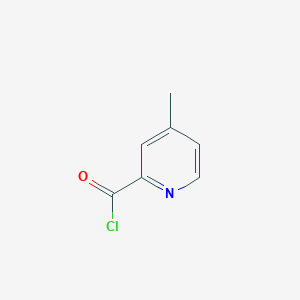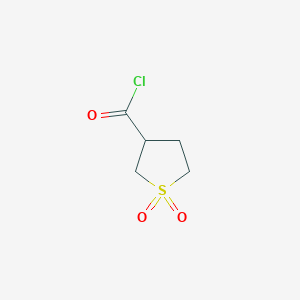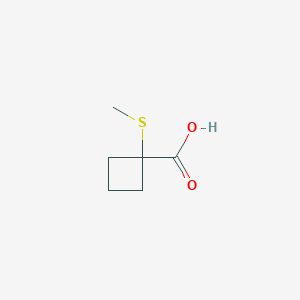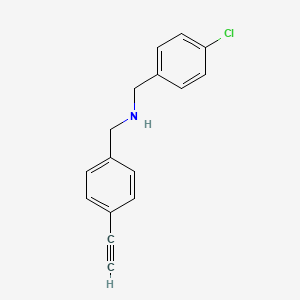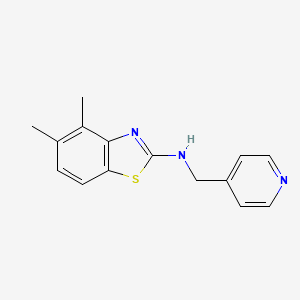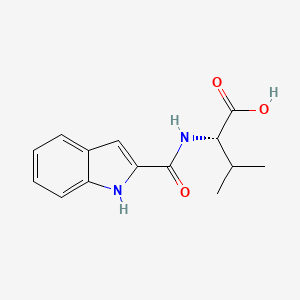
N-(1H-indol-2-ylcarbonyl)-L-valine
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives often involves Fischer indole synthesis, a chemical reaction that produces the aromatic compound indole from phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
Indoles are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis is a classic method for the chemical synthesis of indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, they are generally crystalline and colorless with specific odors .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Indole-based compounds, including N-(1H-indol-2-ylcarbonyl)-L-valine derivatives, have been investigated for their pharmacological importance. These compounds exhibit a wide range of biological activities, including anticancer, antihypertensive, antidepressant, antifungal, antiprotozoal, antiplatelet, anti-Alzheimer's, anti-Parkinson's, and antioxidant properties. The versatility of the indole core allows for the synthesis of numerous derivatives with enhanced pharmacological activities. For example, vincristine, an anticancer agent, and reserpine, an antihypertensive drug, underscore the medicinal significance of indole derivatives in addressing various pharmacological diseases (Kumar et al., 2020).
Biochemical and Biotechnological Applications
Indole derivatives, due to their biochemical reactivity, have also found applications in biotechnological research. These compounds are part of studies aiming to understand their role in cellular protective mechanisms and possibly in tissue regeneration and immunity. The research highlights the potential of indole derivatives to contribute to developing new therapeutic strategies and enhancing understanding of biological processes at the molecular level (Frecska et al., 2013).
Analytical and Environmental Sciences
In analytical sciences, indole derivatives are utilized as biomarkers for assessing environmental exposure to various compounds. For instance, N-terminal globin adducts, formed by the interaction of indole derivatives with proteins, serve as biomarkers for the internal formation of certain epoxides, illustrating the environmental and occupational exposures to hazardous substances. This application underscores the utility of indole derivatives in environmental health and safety assessments (Boysen et al., 2007).
Synthesis and Chemical Biology
The synthesis of indole derivatives, including the specific compound N-(1H-indol-2-ylcarbonyl)-L-valine, is a critical area of research in chemical biology. The development of novel synthetic methodologies allows for the exploration of the indole scaffold's potential in creating new molecules with enhanced biological activities. Innovative synthetic strategies contribute to the discovery of new drugs and the advancement of chemical biology (Rao et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXWOSLOXYAGN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylcarbonyl)-L-valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



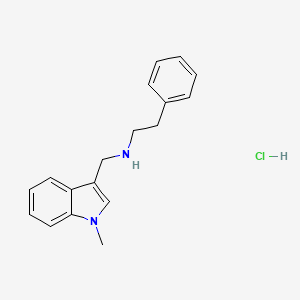
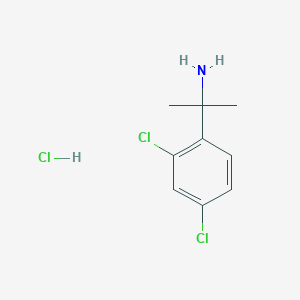
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
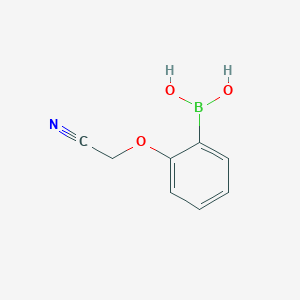
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)
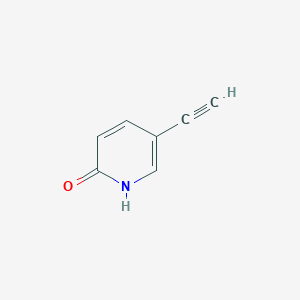
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)
